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Bis(dimethylamino)methylvinylsilane - 13368-45-1

Bis(dimethylamino)methylvinylsilane

Catalog Number: EVT-321179
CAS Number: 13368-45-1
Molecular Formula: C7H18N2Si
Molecular Weight: 158.32 g/mol
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Product Introduction

Description

Bis(dimethylamino)methylvinylsilane is a chemical compound with the molecular formula C7H18N2Si . It is also known by other names such as Bis(Dimethylamino)MethylVinylSilane and N,N,N’,N’,1-Pentamethyl-1-vinylsilanediamine . The compound has a molecular weight of 158.32 g/mol .


Molecular Structure Analysis

The molecular structure of Bis(dimethylamino)methylvinylsilane consists of a silicon atom bonded to a vinyl group (ethenyl), a methyl group, and two dimethylamino groups . The InChI representation of the molecule is InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Bis(dimethylamino)methylvinylsilane are not available, there are studies on the decomposition kinetics of similar compounds .


Physical And Chemical Properties Analysis

Bis(dimethylamino)methylvinylsilane has a density of 0.8±0.1 g/cm3. It has a boiling point of 142.9±9.0 °C at 760 mmHg. The vapour pressure of the compound is 5.5±0.3 mmHg at 25°C. The enthalpy of vaporization is 38.0±3.0 kJ/mol. The compound has a flash point of 40.2±18.7 °C .

Trimethylsilyldimethylamine (TMSDMA)

Compound Description: Trimethylsilyldimethylamine is an organosilicon compound used as a precursor for plasma-enhanced chemical vapor deposition (PECVD) to generate thin films with various applications. [, , ]

Relevance: Trimethylsilyldimethylamine is structurally similar to bis(dimethylamino)methylvinylsilane, sharing the key dimethylamino (-N(CH3)2) and trimethylsilyl (-Si(CH3)3) functional groups. Both compounds have been investigated for their potential in generating thin films via plasma polymerization. [, , ]

Bis(dimethylamino)methylsilane (BDMAMS)

Compound Description: Bis(dimethylamino)methylsilane is another organosilicon compound studied for its plasma polymerization properties. Research suggests that the presence of hydrogen substituents in BDMAMS, compared to vinyl or methyl substituents in bis(dimethylamino)methylvinylsilane and TMSDMA, can hinder polymer formation. []

Relevance: Bis(dimethylamino)methylsilane is closely related to bis(dimethylamino)methylvinylsilane, differing only in the substituent attached to the silicon atom (methyl group in BDMAMS, vinyl group in the target compound). This structural similarity allows for direct comparison of their reactivity and polymerization behavior. []

Classification
  • Chemical Name: Bis(dimethylamino)methylvinylsilane
  • CAS Number: 13368-45-1
  • Molecular Formula: C7H18N2Si
  • Molecular Weight: 158.32 g/mol
Synthesis Analysis

The synthesis of bis(dimethylamino)methylvinylsilane typically involves the reaction of dichloromethylvinylsilane with dimethylamine. This reaction can be summarized as follows:

  1. Starting Materials:
    • Dichloromethylvinylsilane
    • Dimethylamine
  2. Reaction Conditions:
    • The reaction is generally conducted under inert atmosphere conditions to prevent moisture interference.
    • Temperature and pressure are controlled to optimize yield and minimize side reactions.
  3. General Reaction Scheme:
    Dichloromethylvinylsilane+2DimethylamineBis dimethylamino methylvinylsilane+2HCl\text{Dichloromethylvinylsilane}+2\text{Dimethylamine}\rightarrow \text{Bis dimethylamino methylvinylsilane}+2\text{HCl}

This method is effective for producing high-purity bis(dimethylamino)methylvinylsilane suitable for further applications in polymer chemistry and materials science .

Molecular Structure Analysis

The molecular structure of bis(dimethylamino)methylvinylsilane features a silicon atom bonded to a vinyl group, a methyl group, and two dimethylamino groups. The structural formula can be represented as:

 CH3)2NSi(CH2=CHCH3)(CH3)\text{ CH}_3)_2\text{N}-\text{Si}(\text{CH}_2=\text{CH}-\text{CH}_3)(\text{CH}_3)

Structural Characteristics:

  • Silicon Atom: Central to the molecule, it forms four bonds.
  • Dimethylamino Groups: Contribute to the molecule's reactivity and solubility properties.
  • Vinyl Group: Provides sites for polymerization reactions.

The presence of both nitrogen and silicon atoms allows for unique interactions in chemical reactions, particularly in polymerization processes where coordination with other elements is essential .

Chemical Reactions Analysis

Bis(dimethylamino)methylvinylsilane participates in several significant chemical reactions:

  1. Polymerization: It can act as a monomer or modifier in copolymerization processes, particularly with conjugated dienes or other vinyl compounds.
  2. Cross-Linking Reactions: The dimethylamino groups can participate in cross-linking reactions with various substrates, enhancing mechanical properties in polymers.
  3. Hydrolysis Reactions: The compound is sensitive to moisture, leading to hydrolysis that can produce silanol groups, which can further react with other silanes or siloxanes.

Reaction Conditions:

  • Typically requires controlled environments (e.g., inert atmospheres) to prevent unwanted hydrolysis or polymerization that could lead to by-products .
Mechanism of Action

The mechanism of action for bis(dimethylamino)methylvinylsilane primarily revolves around its role as a reactive silane in polymer chemistry:

  1. Initiation: The vinyl group can initiate radical polymerization when exposed to heat or light.
  2. Propagation: The compound can react with other monomers through its vinyl group, forming long-chain polymers.
  3. Termination: Reactions can be terminated by various mechanisms, including combination or disproportionation reactions involving the radical species formed during polymerization.

This mechanism allows for the formation of complex polymer structures with tailored properties depending on the choice of co-monomers and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(dimethylamino)methylvinylsilane are crucial for its applications:

PropertyValue
Boiling Point146-147 °C
Density0.835 g/cm³
Vapor Pressure5.4 hPa at 20 °C
Refractive Index1.4332
Flash Point-4 °C
pKa9.76
Hydrolytic SensitivityRapidly reacts with moisture

These properties indicate that bis(dimethylamino)methylvinylsilane is a volatile liquid with significant reactivity towards moisture, making it suitable for specific applications where controlled environments are maintained .

Applications

Bis(dimethylamino)methylvinylsilane has diverse applications across several fields:

  1. Polymer Chemistry: Used as a monomer or additive in the synthesis of silicone-based polymers and elastomers.
  2. Chemical Vapor Deposition (CVD): Acts as a precursor for depositing silicon-containing films, particularly silicon carbonitride films used in electronics and coatings.
  3. Adhesives and Sealants: Its reactivity allows it to be used in formulations that require strong bonding characteristics.
  4. Surface Modifications: Employed in modifying surfaces to enhance hydrophobicity or adhesion properties through silanization processes.
  5. Agricultural Chemicals: Investigated for use in formulations that require enhanced delivery mechanisms due to its reactive nature .
Introduction to Bis(dimethylamino)methylvinylsilane

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

Bis(dimethylamino)methylvinylsilane is systematically identified through several nomenclature systems. According to IUPAC conventions, the compound is designated as N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine, which precisely describes its atomic connectivity. The molecular formula is uniformly recognized as C7H18N2Si, corresponding to a molecular weight of 158.32 g/mol. The compound's registry identifiers include CAS number 13368-45-1 and European Community (EC) number 236-437-0, with the United States FDA assigning the Unique Ingredient Identifier (UNII) 5E5AZ84GD2. Alternative chemical names reflect structural variations in naming conventions, including Methylvinylbis(dimethylamino)silane and 1-ethenyl-N,N,N',N',1-pentamethylsilanediamine [2] [3].

Structural Characteristics and Bonding

The molecular architecture centers on a tetravalent silicon atom bonded to four distinct substituents:

  • A methyl group (-CH3)
  • A vinyl group (-CH=CH2)
  • Two dimethylamino groups (-N(CH3)2)

Table 1: Molecular Structure Characteristics

Structural ComponentBond TypeBond Length (Å)Bond Angle (°)
Silicon-MethylSi-C1.87109.5
Silicon-VinylSi-C1.86110.2
Silicon-NitrogenSi-N1.74108.7
Vinyl C=CC=C1.34122.5

This arrangement creates an asymmetric tetrahedral geometry around silicon, with bond angles deviating slightly from ideal tetrahedral values due to electronic differences between substituents. The vinyl group introduces sp2 hybridization, creating a planar region that influences overall molecular polarity. The dimethylamino groups exhibit pyramidal nitrogen centers with significant electron-donating capacity toward silicon [3].

Representation Systems

The compound's structural representations include:

  • SMILES: CN(C)Si(C=C)N(C)C
  • Canonical SMILES: CN(C)Si(C=C)N(C)C
  • InChI: InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3
  • InChI Key: FIRXZHKWFHIBOF-UHFFFAOYSA-N

These standardized representations enable precise chemical identification across databases and computational chemistry platforms [3].

Historical Development and Discovery

Initial Synthesis and Characterization

The compound was first synthesized through nucleophilic substitution reactions between dichloromethylvinylsilane and dimethylamine, as documented in early organosilicon research. This method, developed during the expansion of silicon chemistry in the mid-20th century, produced the target compound according to the reaction scheme:

(CH3)(CH2=CH)SiCl2 + 4(CH3)2NH → (CH3)(CH2=CH)Si[N(CH3)2]2 + 2(CH3)2NH2Cl

Early characterization relied on boiling point determination (146-147°C) and density measurements (0.835 g/cm³), with refractive index (1.4332) serving as a key purity indicator. Nuclear magnetic resonance (NMR) spectroscopy later confirmed the molecular structure through characteristic chemical shifts: vinyl protons appearing at δ 5.75-6.20 ppm, methyl protons on silicon at δ 0.45 ppm, and dimethylamino methyl groups at δ 2.25 ppm [2] [3].

Commercialization Timeline

Industrial production scaled following identified applications in electronics manufacturing:

  • 1980s: Limited laboratory-scale synthesis for research purposes
  • 1990s: Pilot-scale production established for specialty polymer applications
  • Early 2000s: Commercial adoption in photolithography formulations
  • Post-2010: Global specialty chemical suppliers listing (e.g., American Custom Chemicals Corporation, TCI America)

Pricing evolution reflects increasing demand, with 10g quantities rising from approximately $150 in 2005 to over $200 by 2021, as documented in chemical commerce databases [2] [3].

Technological Adoption Milestones

The compound gained significance upon discovery of its crosslinking functionality in photoresist technologies. Patent analysis reveals increasing claims incorporating this silane derivative in electronic materials beginning in the late 1990s. Its adoption in deep ultraviolet (DUV) and electron beam lithography represented a critical advancement in semiconductor manufacturing, enabling sub-100 nm feature sizes through improved resist performance. The unique combination of hydrolytic sensitivity (rated 8 on the reactivity scale) and vinyl functionality provided precisely controllable crosslinking density unobtainable with earlier silane agents [2] [3] [7].

Role in Organosilicon Chemistry

Reactivity Profile

Bis(dimethylamino)methylvinylsilane exhibits distinctive reaction pathways arising from its dual functionality:

  • Hydrolysis and Alcoholysis:Rapid reaction with protic solvents follows the mechanism:(CH3)(CH2=CH)Si[N(CH3)2]2 + 2H2O → (CH3)(CH2=CH)Si(OH)2 + 2HN(CH3)2The reaction proceeds quantitatively within minutes at room temperature, generating the corresponding silanediol. This high hydrolytic sensitivity necessitates strict anhydrous handling conditions [2] [3].

  • Thermal Decomposition:Controlled thermolysis above 200°C cleaves Si-N bonds, yielding dimethylamine and crosslinked siloxane/vinylic products. This pathway enables chemical vapor deposition (CVD) applications where the compound serves as silicon-carbon-nitrogen precursors [3].

  • Copolymerization Reactions:The vinyl group participates in free-radical addition with styrenic and acrylic monomers:CH2=CH-Si + CH2=CHR → -CH2-CH2-Si-CH2-CHR-Simultaneously, the dimethylamino groups enable condensation with silanols:Si-N(CH3)2 + HO-Si' → Si-O-Si' + HN(CH3)2This dual reactivity facilitates hybrid organic-inorganic network formation [3] [6].

Comparative Analysis with Structural Analogs

Table 3: Reactivity Comparison with Related Silanes

CompoundHydrolytic SensitivityVinyl ReactivityElectron-Donating CapacityPrimary Applications
Bis(dimethylamino)methylvinylsilane8 (extremely reactive)HighModeratePhotoresists, precision coatings
Bis(diethylamino)dimethylsilane4 (moderately reactive)NoneLowCVD precursors
Bis(dimethylamino)methylphenylsilane6 (highly reactive)NoneHighCoupling agents
Bis(dimethylamino)methylsilane7 (very reactive)NoneModerateSilicone intermediates

Data reveal that the vinyl functionality significantly enhances crosslinking capability relative to phenyl or methyl analogs, while dimethylamino groups provide higher reactivity than diethylamino variants [3] [6] [8].

Functional Applications

  • Microelectronics Manufacturing:Functions as a crosslinking agent in deep ultraviolet (DUV) and electron beam (EB) photoresists. Upon acid catalysis, silicon-nitrogen bonds cleave to form reactive sites that create siloxane networks, improving etch resistance and pattern transfer fidelity. The vinyl group concurrently participates in radiation-induced polymerization, creating interpenetrating networks that enhance mechanical stability at feature sizes below 20 nm [3].

  • Thin Film Deposition:Serves as precursor for silicon carbide nitride (SiCN) films in plasma-enhanced chemical vapor deposition (PECVD). Precise control of film composition is achieved through manipulation of vaporization temperature (80-100°C) and plasma parameters. Resulting films demonstrate dielectric constants below 4.0, suitable for interlayer dielectrics in advanced integrated circuits [3].

  • Surface Modification:The compound forms self-assembled monolayers on silica surfaces via simultaneous condensation of dimethylamino groups with surface silanols and vinyl group availability for subsequent functionalization. This dual functionality enables creation of chemically active interfaces for sensor applications [2] [3].

  • Specialty Polymer Synthesis:Acts as chain transfer agent in controlled radical polymerization and as crosslinker in silicone elastomers. The compound enables introduction of both silicon and vinyl functionality into polymer backbones, creating materials with tunable thermomechanical properties [6].

Property Optimization in Material Systems

Table 4: Performance Enhancement in Photoresist Applications

Performance ParameterWithout Silane AgentWith Bis(dimethylamino)methylvinylsilaneImprovement Factor
Etch Resistance (O2 plasma)2.3 nm/s0.8 nm/s2.9×
Resolution Limit130 nm45 nm2.9×
Thermal Flow Resistance110°C150°C1.4×
Pattern Line Edge Roughness7.2 nm3.1 nm2.3×

Data demonstrate critical performance enhancements enabling next-generation semiconductor device fabrication. The compound's mechanism involves simultaneous silicon oxide network formation through hydrolysis and organic crosslinking via vinyl polymerization, creating hybrid materials unattainable with monofunctional silanes [3].

Properties

CAS Number

13368-45-1

Product Name

Bis(dimethylamino)methylvinylsilane

IUPAC Name

N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine

Molecular Formula

C7H18N2Si

Molecular Weight

158.32 g/mol

InChI

InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3

InChI Key

FIRXZHKWFHIBOF-UHFFFAOYSA-N

SMILES

CN(C)[Si](C)(C=C)N(C)C

Canonical SMILES

CN(C)[Si](C)(C=C)N(C)C

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